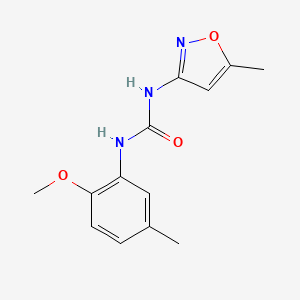
N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound may act as a modulator of the serotonin and dopamine systems in the brain. It has also been suggested that this compound may act as a GABA-A receptor agonist, which could explain its anxiolytic and anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which could explain its antidepressant and anxiolytic properties. This compound has also been shown to increase GABA levels in the brain, which could explain its anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to be effective in animal models of various neurological disorders, which makes it a promising candidate for further study. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of future directions for the study of N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications, particularly as a treatment for neuropathic pain and drug addiction. Another direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs with similar properties. Finally, more research is needed to determine the safety and toxicity of this compound before it can be considered for clinical use.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide can be synthesized using a two-step procedure. The first step involves the synthesis of 4-(4-fluorobenzyl)piperazine by reacting 1-(4-fluorophenyl)piperazine with benzyl chloride. The second step involves the reaction of 4-(4-fluorobenzyl)piperazine with N-(3,5-dimethylphenyl)carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. This compound has also been studied as a potential treatment for neuropathic pain and as a potential drug for the treatment of drug addiction.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-11-16(2)13-19(12-15)22-20(25)24-9-7-23(8-10-24)14-17-3-5-18(21)6-4-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDCPYWZQYZIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5320129.png)
![N-(3,4-difluorophenyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5320133.png)

![3,3-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5320141.png)
![N-(4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5320143.png)
![2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline dihydrochloride](/img/structure/B5320149.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5320155.png)
![2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5320171.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5320178.png)
![3-methyl-8-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5320186.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5320210.png)
